molecular formula C10H7BrO2 B8724811 4-Bromo-2-prop-2-ynyloxy-benzaldehyde

4-Bromo-2-prop-2-ynyloxy-benzaldehyde

Cat. No.: B8724811
M. Wt: 239.06 g/mol
InChI Key: JSLHZAOJNYLMKD-UHFFFAOYSA-N
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Description

4-Bromo-2-prop-2-ynyloxy-benzaldehyde is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a prop-2-ynyloxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-prop-2-ynyloxy-benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde.

    Alkylation: The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is alkylated using propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-prop-2-ynyloxy-benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Addition: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-amino-2-(prop-2-ynyloxy)benzaldehyde.

    Oxidation: 4-Bromo-2-(prop-2-ynyloxy)benzoic acid.

    Reduction: 4-Bromo-2-(prop-2-ynyloxy)benzyl alcohol.

    Addition: 4-Bromo-2-(prop-2-ynyloxy)benzene derivatives.

Scientific Research Applications

4-Bromo-2-prop-2-ynyloxy-benzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-prop-2-ynyloxy-benzaldehyde involves its ability to covalently modify biological targets. When appended to a ligand or pharmacophore through its formyl linker, the compound allows for UV light-induced covalent modification of a biological target. This modification is facilitated by the alkyne tag, which can undergo click chemistry reactions with azide-functionalized molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-prop-2-ynyloxy-benzaldehyde is unique due to its trifunctional nature, which includes a bromine atom, an alkyne tag, and an aldehyde group. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

4-bromo-2-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H7BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h1,3-4,6-7H,5H2

InChI Key

JSLHZAOJNYLMKD-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Conversion of 4-bromo-2-hydroxybenzaldehyde to its sodium salt was carried out as follows: A solution of 4-bromo-2-hydroxybenzaldehyde (3.0 g, 24.9 mmol) in MeOH (˜150 mL) was treated with 1N aq. NaOH (15.7 mL, 1.05 equiv). The resulting pale yellow solution was concentrated under reduced pressure. EtOH (30 mL) was added to the residue and the solution was concentrated under reduced pressure. This was repeated with EtOH (30 mL) and then with heptane (50 mL). The resulting yellow, powdery sodium salt was dissolved in DMF (60 mL) with stirring and to it was added propargyl bromide in toluene (80 wt %, 2.33 mL, 1.4 equiv). The reaction mixture was stirred at ambient temperature for 22 h, after which time the volatiles were concentrated under reduced pressure. The residue was partitioned between EtOAc (70 mL) and water (40 mL). The organic layer was separated and treated with charcoal (˜1 g) then dried (Na2SO4) and filtered. The filtrate was concentrated under reduced pressure. The residue obtained was crystallized from EtOAc and hexane (3:7). Crop I afforded 4-bromo-2-(prop-2-ynyloxy)benzaldehyde (893 mg) as colorless needles. The mother liquor was concentrated under reduced pressure and crystallized again from EtOAc and hexane (7:93) to obtain a further Crop II of 4-bromo-2-(prop-2-ynyloxy)benzaldehyde (1.902 g). The mother liquor was concentrated again and subjected to one more crystallization as described before. Crop III yielded additional 4-bromo-2-(prop-2-ynyloxy)benzaldehyde (344 mg). All the three crops were combined to give a total of 3.14 g (87% yield) of 4-bromo-2-(prop-2-ynyloxy)benzaldehyde as colorless needles. 1H NMR (500 MHz, CDCl3) δ 10.43 (s, 1H), 7.74 (d, J=8.2 Hz, 1H), 7.31 (d, J=1.5 Hz, 1H), 7.24-7.28 (m, 1H), 4.85 (d, J=2.4 Hz, 2H), 2.64 (t, J=2.4 Hz, 1H); LCMS (Method A) (ESI) m/e 239.0, 241.0 Br pattern [(M+H)+, calcd for C10H7BrO2 239.0]; SiO2 TLC (EtOAc:Hexane=1:9) indicated Rf of 0.32 compared with an Rf of 0.43 for starting material aldehyde.
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